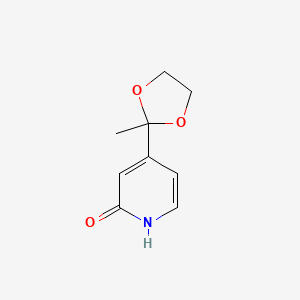

4-(2-Methyl-1,3-dioxolan-2-yl)-1,2-dihydropyridin-2-one

CAS No.: 192819-08-2

Cat. No.: VC3020203

Molecular Formula: C9H11NO3

Molecular Weight: 181.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 192819-08-2 |

|---|---|

| Molecular Formula | C9H11NO3 |

| Molecular Weight | 181.19 g/mol |

| IUPAC Name | 4-(2-methyl-1,3-dioxolan-2-yl)-1H-pyridin-2-one |

| Standard InChI | InChI=1S/C9H11NO3/c1-9(12-4-5-13-9)7-2-3-10-8(11)6-7/h2-3,6H,4-5H2,1H3,(H,10,11) |

| Standard InChI Key | KMEJIJJSQHBNMB-UHFFFAOYSA-N |

| SMILES | CC1(OCCO1)C2=CC(=O)NC=C2 |

| Canonical SMILES | CC1(OCCO1)C2=CC(=O)NC=C2 |

Introduction

4-(2-Methyl-1,3-dioxolan-2-yl)-1,2-dihydropyridin-2-one is a heterocyclic compound featuring both a dioxolane ring and a dihydropyridinone moiety. This unique structure confers distinct chemical and biological properties, making it an interesting subject for scientific research. The compound is identified by its CAS number, 192819-08-2, and has a molecular formula of C9H11NO3, with a molecular weight of 181.19 g/mol .

Synthetic Routes and Preparation Methods

The synthesis of 4-(2-Methyl-1,3-dioxolan-2-yl)-1,2-dihydropyridin-2-one typically involves the formation of the dioxolane ring through the reaction of an aldehyde or ketone with ethylene glycol in the presence of an acid catalyst. Industrial production may utilize scalable synthetic routes that employ inexpensive starting materials and reagents, such as NaOH-mediated aldol condensation followed by further transformations.

Chemical Reactions and Transformations

This compound can undergo various chemical reactions, including:

-

Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.

-

Reduction: Reduction reactions can yield reduced forms of the compound using reducing agents like sodium borohydride.

-

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups using various nucleophiles.

Comparison with Similar Compounds

Similar compounds include other dioxolane and dihydropyridinone derivatives, such as 2-methyl-1,3-dioxolane and 1,3-dioxane derivatives. The unique combination of rings in 4-(2-Methyl-1,3-dioxolan-2-yl)-1,2-dihydropyridin-2-one sets it apart from these compounds, offering distinct chemical and biological properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume